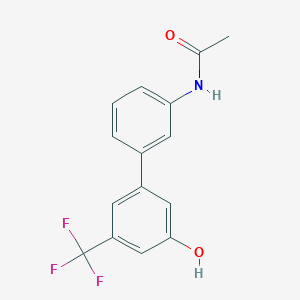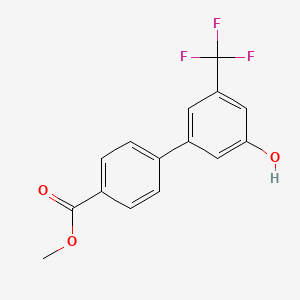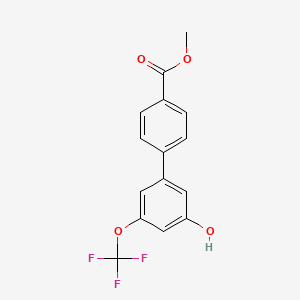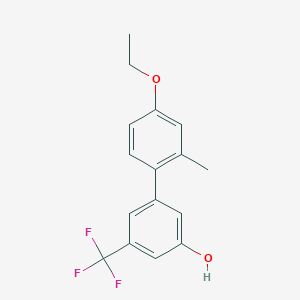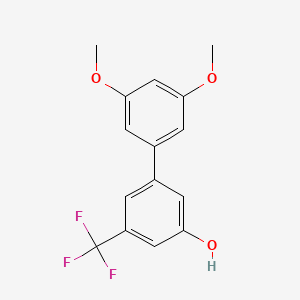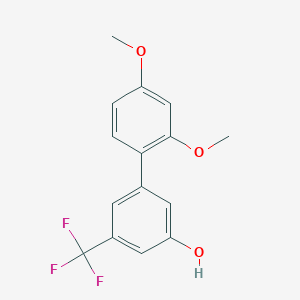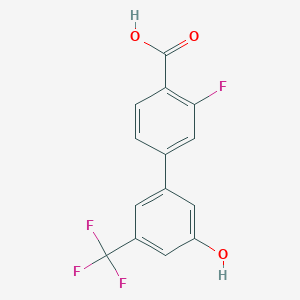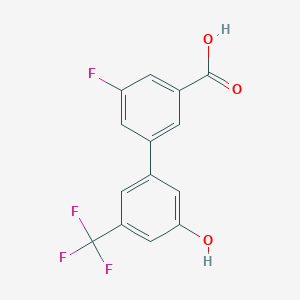
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is an important chemical compound in the field of organic synthesis and research. It is a colorless to pale yellow crystalline solid with a melting point of 136-138°C and a boiling point of 264-266°C. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. In
Applications De Recherche Scientifique
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is used in a variety of scientific research applications. It is used as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. It has also been used as a reagent in organic synthesis, as a photoinitiator in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is not fully understood. It is believed to act as an inhibitor of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. This inhibition of enzymes is thought to reduce inflammation and pain, and to have other beneficial effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and antinociceptive effects. It has also been shown to have antioxidant and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) in lab experiments include its high purity, low toxicity, and ease of synthesis. However, it has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other compounds.
Orientations Futures
Potential future directions for research involving 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) include further investigation into its mechanism of action, its effects on other biochemical and physiological processes, and its potential use in the development of new drugs and therapies. Additionally, further research into its synthesis and potential applications in polymerization reactions and pharmaceutical synthesis is needed. Finally, further investigation into its safety and toxicity is warranted.
Méthodes De Synthèse
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) can be synthesized from the reaction of 4-fluoro-3-trifluoromethylphenol and 5-chloro-3-carboxy-2-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 100-110°C for a period of 2-4 hours. The yield of the product is typically greater than 95%.
Propriétés
IUPAC Name |
3-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-7(1-9(4-11)13(20)21)8-2-10(14(16,17)18)6-12(19)5-8/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPORDOZIMSYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686672 |
Source


|
| Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-18-3 |
Source


|
| Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



